molecular formula C14H19NO7 B3022231 Methyl 3,4,5-triethoxy-2-nitrobenzoate CAS No. 1142198-09-1

Methyl 3,4,5-triethoxy-2-nitrobenzoate

Cat. No.: B3022231
CAS No.: 1142198-09-1
M. Wt: 313.3 g/mol
InChI Key: JTOUBRGMBGEYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-triethoxy-2-nitrobenzoate is an organic compound with the molecular formula C14H19NO7 It is a derivative of benzoic acid, featuring three ethoxy groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate typically involves the esterification of 3,4,5-triethoxy-2-nitrobenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 3,4,5-triethoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4,5-triethoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 3,4,5-triethoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triethoxy-2-nitrobenzoate depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 3,4,5-triethoxybenzoate: Lacks the nitro group, affecting its reactivity and applications.

    Methyl 3,4,5-trimethoxybenzoate: Similar to Methyl 3,4,5-triethoxybenzoate but with methoxy groups.

Uniqueness

Methyl 3,4,5-triethoxy-2-nitrobenzoate is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 3,4,5-triethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c1-5-20-10-8-9(14(16)19-4)11(15(17)18)13(22-7-3)12(10)21-6-2/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUBRGMBGEYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220174
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-09-1
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4,5-triethoxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,5-triethoxy-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4,5-triethoxy-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4,5-triethoxy-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4,5-triethoxy-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4,5-triethoxy-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.